molecular formula C19H15FN2O3S B6551503 6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide CAS No. 1040673-45-7

6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide

Numéro de catalogue: B6551503
Numéro CAS: 1040673-45-7
Poids moléculaire: 370.4 g/mol
Clé InChI: RHHBZNCYOIKPQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide is a pyridine-based small molecule featuring a benzenesulfonyl substituent at the 6-position and a 4-fluorobenzyl carboxamide group at the 3-position. This structure combines aromatic sulfonyl and fluorinated benzyl moieties, which are common in medicinal chemistry for modulating pharmacokinetic properties (e.g., solubility, metabolic stability) and target binding affinity .

Propriétés

IUPAC Name

6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c20-16-9-6-14(7-10-16)12-22-19(23)15-8-11-18(21-13-15)26(24,25)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHBZNCYOIKPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide is a member of a class of pyridine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of 6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide can be represented as follows:

C16H15FN2O3S\text{C}_{16}\text{H}_{15}\text{F}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological applications, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

  • Mechanism of Action : The compound exhibits bactericidal activity against Gram-positive bacteria. Its mechanism involves the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various strains indicate significant antibacterial potency:
    • Staphylococcus aureus : MIC = 15.625–62.5 µM
    • Enterococcus faecalis : MIC = 62.5–125 µM .
  • Biofilm Inhibition : The compound also demonstrates moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, with Minimum Biofilm Inhibitory Concentration (MBIC) values ranging from 62.216 to 124.432 µg/mL .

Anticancer Activity

  • Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. The structure-activity relationship analysis suggests that modifications to the sulfonyl group can enhance its efficacy against tumor cells .
  • In Vivo Efficacy : Preliminary in vivo studies using animal models have indicated that this compound can significantly reduce tumor growth when administered at specific dosages, highlighting its potential in cancer therapy .

Structure-Activity Relationships (SAR)

The biological activity of 6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide can be influenced by various structural modifications:

  • Sulfonyl Group Variations : Altering the sulfonyl moiety has been shown to affect both antimicrobial and anticancer activities.
  • Substituent Effects : The presence of a fluorine atom on the phenyl ring enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Case Study 1: Antibacterial Efficacy

A study tested the compound against clinical isolates of MRSA and found it to outperform traditional antibiotics such as ciprofloxacin in terms of biofilm inhibition . The findings suggest that this compound could be a viable alternative in treating resistant bacterial infections.

Case Study 2: Anticancer Potential

In a controlled experiment involving human cancer cell lines, the compound demonstrated significant apoptotic effects, leading to cell death at concentrations as low as 10 µM. This study emphasizes the need for further exploration into its mechanism and potential as a therapeutic agent in oncology .

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogs and Substituent Effects
Compound Name Key Substituents Molecular Weight (g/mol) Biological Target Reference
Target Compound 6-benzenesulfonyl, N-(4-fluorobenzyl) ~385.4 (estimated) Not explicitly stated N/A
Olacaftor 6-(3-fluoro-5-(2-methylpropoxy)phenyl), N-benzenesulfonyl ~531.5 CFTR protein modulator
Compound in 2-(4-fluorophenyl), 6-chloro, N-methyl ~476.9 Not stated (furopyridine scaffold)
Compound in 6-benzylsulfanyl, 5-cyano, 4-(4-methoxyphenyl) ~445.5 Not stated

Key Observations :

  • The 4-fluorobenzyl moiety is shared with compounds in and , suggesting a preference for fluorinated aromatic groups to improve metabolic stability and membrane permeability .

Key Observations :

Physicochemical and Spectroscopic Properties
Compound Calculated [M+H]+ Observed [M+H]+ 1H-NMR Shifts (Key Peaks) Reference
Target Compound ~385.4 (estimated) N/A N/A N/A
Compound 17 () 367.1764 367.1763 δ 8.75 (s, 1H, pyridine), δ 4.25 (m, 2H, CH2)
Compound in ~476.9 LCMS confirmed δ 7.45–7.60 (m, aromatic), δ 3.10 (s, 3H, N-CH3)
Compound in ~445.5 Not stated δ 7.20–7.80 (aromatic), δ 4.60 (s, 2H, SCH2)

Key Observations :

  • The target compound’s benzenesulfonyl group would likely produce distinct 1H-NMR peaks near δ 7.50–8.00 (aromatic protons) and δ 3.50–4.00 (sulfonyl-linked CH2) .
  • LC/MS conditions for analogs (e.g., Waters C18 column, ammonium acetate buffer) are standard for characterizing such molecules .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.